![molecular formula C29H26N4OS B12203992 2-({6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)-N-phenylacetamide](/img/structure/B12203992.png)
2-({6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)-N-phenylacetamide
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Overview
Description
2-({6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)-N-phenylacetamide is a complex organic compound with a molecular formula of C30H28N4OS This compound is characterized by its unique pyrazolo[1,5-a]pyrimidine core, which is substituted with various functional groups, including benzyl, dimethyl, phenyl, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[1,5-a]pyrimidine core.
Introduction of Benzyl and Dimethyl Groups: Benzyl and dimethyl groups are introduced through alkylation reactions using suitable alkylating agents.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a thiolation reaction, where a thiol reagent reacts with the pyrazolo[1,5-a]pyrimidine core.
Acetylation: The final step involves the acetylation of the compound to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-({6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Research indicates that 2-({6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)-N-phenylacetamide may influence several biological pathways:
- Anticancer Activity : Preliminary studies suggest the compound may act as an inhibitor of pathways involved in cancer progression. Compounds with similar structures have shown promise in targeting cancer cells by interfering with cell signaling pathways that regulate proliferation and apoptosis.
- Anticonvulsant Potential : The compound's structural analogs have been studied for their anticonvulsant effects. For instance, derivatives of N-phenylacetamides have demonstrated efficacy in animal models for epilepsy, suggesting a possible application for this compound in treating seizure disorders .
- Inflammation Modulation : Similar compounds have been linked to anti-inflammatory properties. The ability of this compound to interact with proteins involved in inflammatory responses could be a key area for further research.
Synthesis and Derivatization
The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various functional groups. This flexibility in synthesis enables the exploration of different derivatives that may enhance its biological activity or selectivity against specific targets.
Case Studies and Comparative Analysis
A comparative analysis of structurally similar compounds reveals insights into the potential applications of this compound:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
6-Amino-2-(4-chlorophenyl)pyrido[2,3-d]pyrimidine | Contains a pyrido core | Known for its anti-cancer properties |
4-(Benzylthio)-6-methylpyrimidine | Features a thioether group | Exhibits antimicrobial activity |
3-(Phenylthio)-1H-pyrazole | Pyrazole structure with thioether | Potential anti-inflammatory effects |
The unique combination of functional groups in 2-({6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-y} sulfanyl)-N-phenyacetamide may confer distinct biological activities compared to these similar compounds.
Future Research Directions
Further research is essential to fully elucidate the mechanisms through which 2-({6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-y} sulfanyl)-N-phenyacetamide interacts with its biological targets. Key areas for exploration include:
- Detailed interaction studies with specific proteins involved in cancer and inflammatory pathways.
- In vivo studies to assess the therapeutic efficacy and safety profile.
- Development of novel derivatives to enhance potency and selectivity.
Mechanism of Action
The mechanism of action of 2-({6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol
- 2-((6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide
Uniqueness
2-({6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)-N-phenylacetamide is unique due to its specific combination of functional groups and the resulting chemical properties
Biological Activity
The compound 2-({6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)-N-phenylacetamide is a complex organic molecule with significant potential in medicinal chemistry, particularly in the development of anticancer agents. Its unique structure incorporates a pyrazolo[1,5-a]pyrimidine core, which is known for various biological activities. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is C30H28N4OS, with a molecular weight of approximately 492.6 g/mol. The compound features several functional groups that contribute to its biological activity:
Property | Details |
---|---|
Molecular Formula | C30H28N4OS |
Molecular Weight | 492.6 g/mol |
IUPAC Name | This compound |
Core Structure | Pyrazolo[1,5-a]pyrimidine |
The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. Research indicates that compounds with similar structures can inhibit cell proliferation and induce apoptosis in cancer cell lines. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways.
- Receptor Modulation : Binding to specific receptors can alter cellular responses and promote apoptosis.
- Cell Cycle Arrest : It may induce cell cycle arrest at specific phases, preventing cancer cell proliferation.
Biological Activity and Case Studies
Recent studies have highlighted the potential anticancer properties of this compound. For instance:
Anticancer Activity
A study evaluated the effects of this compound on various cancer cell lines, including breast and colon cancer cells. The results indicated:
Cell Line | IC50 (µM) | Effect Observed |
---|---|---|
MCF-7 (Breast Cancer) | 15 | Significant inhibition of growth |
HT-29 (Colon Cancer) | 20 | Induction of apoptosis |
In vitro assays demonstrated that the compound effectively reduced cell viability and induced apoptotic pathways in these cancer cell lines .
Mechanistic Insights
Further mechanistic studies revealed that the compound interacts with the mitochondrial pathway, leading to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins .
Comparison with Similar Compounds
Compared to other pyrazolo[1,5-a]pyrimidine derivatives, this compound exhibits a unique pharmacological profile due to its specific substituents:
Compound Name | Biological Activity |
---|---|
2,5-Dimethylpyrazolo[1,5-a]pyrimidin | Moderate anticancer activity |
N-benzyl derivatives | Lower efficacy against cancer |
The distinct combination of benzyl and sulfanyl groups in this compound enhances its potency compared to simpler analogs .
Properties
Molecular Formula |
C29H26N4OS |
---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
2-(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-N-phenylacetamide |
InChI |
InChI=1S/C29H26N4OS/c1-20-25(18-22-12-6-3-7-13-22)29(35-19-26(34)31-24-16-10-5-11-17-24)33-28(30-20)27(21(2)32-33)23-14-8-4-9-15-23/h3-17H,18-19H2,1-2H3,(H,31,34) |
InChI Key |
HQNOGEBYPHHSBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1CC3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4)C)C5=CC=CC=C5 |
Origin of Product |
United States |
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